

Physicochemical characteristics of N-Desmethyl ofloxacin

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Compound of Interest

Compound Name: *N-Desmethyl ofloxacin*

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An In-depth Technical Guide to the Physicochemical Characteristics of **N-Desmethyl Ofloxacin**

Introduction

N-Desmethyl ofloxacin is a primary human metabolite of ofloxacin, a broad-spectrum fluoroquinolone antibiotic.[1][2] As a key impurity and active metabolite, a thorough understanding of its physicochemical properties is essential for researchers, scientists, and professionals involved in drug development, quality control, and pharmacokinetic studies.[3] Although it possesses microbiological activity, it is less potent than its parent compound, ofloxacin.[1] This guide provides a detailed overview of the known physicochemical characteristics of **N-Desmethyl ofloxacin**, outlines relevant experimental protocols for its analysis, and visualizes its metabolic origin and analytical workflow.

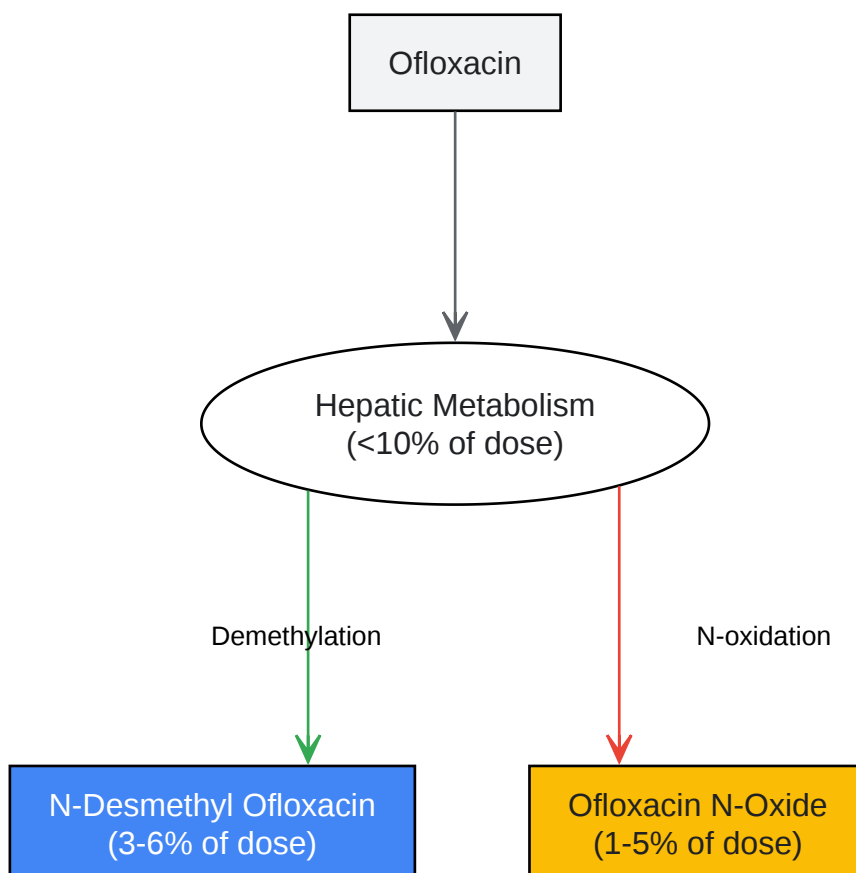
Physicochemical Data

The following table summarizes the key physicochemical properties of **N-Desmethyl ofloxacin**. Data is compiled from various chemical databases and literature sources.

Property	Value	Source
IUPAC Name	7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.0 ^{5,13}]trideca-5(13),6,8,11-tetraene-11-carboxylic acid	[4]
Synonyms	Desmethyl Ofloxacin, Ofloxacin Impurity E, Ofloxacin Related Compound A	[5][6][7]
CAS Number	82419-52-1	[4][5][6]
Molecular Formula	C ₁₇ H ₁₈ FN ₃ O ₄	[4][6][8]
Molecular Weight	347.34 g/mol	[4][6]
Computed logP (XLogP3)	-0.9	[4]
Hydrogen Bond Donor Count	2	[4]
Hydrogen Bond Acceptor Count	6	[4]
pKa (Predicted)	Similar to parent compound Ofloxacin (pKa ₁ : 5.97 for carboxylic acid, pKa ₂ : 8.28 for piperazinyl nitrogen)[1]	N/A
Solubility	No direct data available. The hydrochloride salt of the related N-desmethyl Levofloxacin is soluble in PBS (pH 7.2) at 5 mg/mL, DMSO at 25 mg/mL, and DMF at 30 mg/mL.[9]	N/A

Metabolism and Formation

N-Desmethyl ofloxacin is formed in the liver as a result of the metabolism of ofloxacin. This process accounts for a minor fraction of the parent drug's elimination, with less than 10% of an ofloxacin dose being metabolized.[1] Of this fraction, approximately 3-6% is converted to **N-Desmethyl ofloxacin**, while a smaller portion becomes ofloxacin N-oxide.[1]



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Caption: Metabolic pathway of Ofloxacin to its primary metabolites.

Experimental Protocols

The quantification and analysis of **N-Desmethyl ofloxacin**, particularly in biological matrices and pharmaceutical formulations, are predominantly performed using High-Performance Liquid Chromatography (HPLC).

Determination of N-Desmethyl Ofloxacin by Reversed-Phase HPLC

This protocol describes a general method for the separation and quantification of **N-Desmethyl ofloxacin** as an impurity in ofloxacin samples or for pharmacokinetic studies.[10][11]

1. Objective: To separate and quantify **N-Desmethyl ofloxacin** from its parent drug, ofloxacin, and other related impurities.

2. Materials and Equipment:

- HPLC system with a UV or Diode Array Detector (DAD)
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11]
- Reference standards for ofloxacin and **N-Desmethyl ofloxacin**
- HPLC-grade acetonitrile and water
- Potassium dihydrogen phosphate and orthophosphoric acid
- Volumetric flasks, pipettes, and syringes
- 0.45 µm syringe filters

3. Chromatographic Conditions:

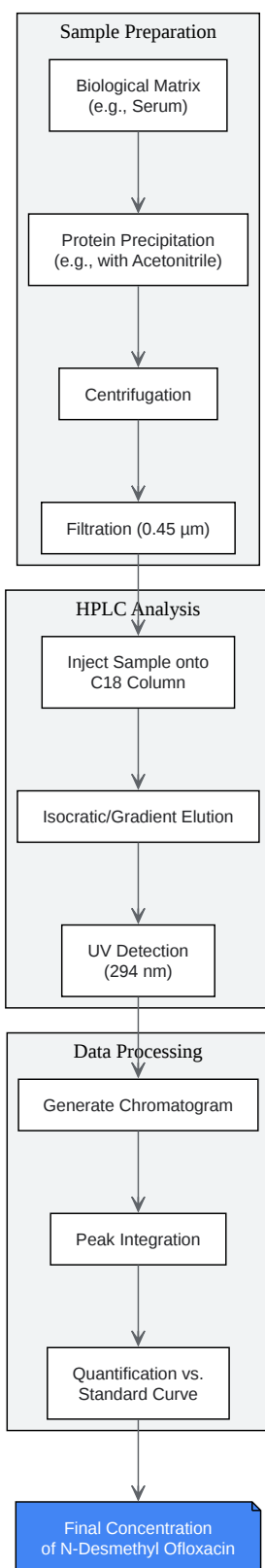
- Mobile Phase: A filtered and degassed mixture of a phosphate buffer (e.g., 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.5 with orthophosphoric acid) and acetonitrile. A common ratio is 70:30 (v/v).[11] A gradient elution may be required for optimal separation from all impurities.[10]
- Flow Rate: 1.0 mL/min[11]
- Column Temperature: 30°C[11]
- Detection Wavelength: 294 nm[11]
- Injection Volume: 20 µL[11]

4. Solution Preparation:

- Diluent: The mobile phase is typically used as the diluent.
- Standard Solution: Prepare a stock solution of the **N-Desmethyl ofloxacin** reference standard in the diluent. Create a series of working standard solutions by serial dilution to generate a calibration curve.
- Sample Solution: For pharmaceutical tablets, accurately weigh and powder the tablets. Transfer a quantity of powder equivalent to a known amount of ofloxacin into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm filter before injection.^[11] For biological samples (e.g., serum), a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation is required before filtration and injection.^{[12][13]}

5. Analysis:

- Inject the standard and sample solutions into the HPLC system.
- Identify the **N-Desmethyl ofloxacin** peak based on its retention time compared to the reference standard.
- Quantify the amount of **N-Desmethyl ofloxacin** in the sample by comparing its peak area to the calibration curve generated from the standard solutions.



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Caption: General workflow for the analysis of **N-Desmethyl Ofloxacin**.

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